molecular formula C19H20ClN3O3S B12906876 N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide CAS No. 24032-65-3

N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide

Cat. No.: B12906876
CAS No.: 24032-65-3
M. Wt: 405.9 g/mol
InChI Key: OLAWASSCAKHGDM-UHFFFAOYSA-N
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Description

N-[2-[2-(4-Chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a 3,4-dihydropyrazole moiety, and a sulfonylethyl linker. Its structure combines a sulfonyl group (imparting polarity and hydrogen-bonding capacity) with a dihydropyrazole ring (a heterocycle associated with bioactivity in antimicrobial, anti-inflammatory, and kinase-inhibiting agents) .

Properties

CAS No.

24032-65-3

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

N-[2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethyl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-14(24)21-11-13-27(25,26)18-8-6-17(7-9-18)23-12-10-19(22-23)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,24)

InChI Key

OLAWASSCAKHGDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzene derivative with appropriate reagents to introduce the chlorophenyl group.

    Synthesis of the dihydropyrazolyl intermediate: This step involves the cyclization of a suitable precursor to form the dihydropyrazolyl ring.

    Coupling of intermediates: The chlorophenyl and dihydropyrazolyl intermediates are then coupled under specific conditions to form the desired compound.

    Introduction of the sulfonylethylacetamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenation or nucleophilic substitution reactions can be carried out using reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials or as an intermediate in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives from the evidence, focusing on substituents, physicochemical properties, and pharmacological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Notable Features Applications/Properties Reference
Target Compound 4-Chlorophenyl, 3,4-dihydropyrazol-2-yl, sulfonylethyl Not Reported Combines sulfonyl linker (enhanced solubility) with dihydropyrazole (bioactive heterocycle) Potential kinase inhibition or antimicrobial activity (inferred) N/A
2-(4-Chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide 4-Chlorophenyl, morpholinylsulfonyl 394.87 High polarity due to morpholine and sulfonyl groups; moderate logP (predicted) Likely CNS or antibacterial agent
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide (Y203-7762) 4-Chlorophenyl, diethylamino 316.83 Lipophilic (logP 4.315); low solubility (logSw -4.45) Potential membrane permeability enhancer
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazole 287.17 Twisted conformation (61.8° dihedral angle); forms hydrogen-bonded dimers Ligand for metal coordination
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chlorophenyl, diaminopyrimidine-sulfanyl 339.81 Planar amide group; strong hydrogen-bonding capacity (N–H⋯N interactions) Antibacterial or antimetabolite candidate
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide 4-Chlorophenyl, triazolylsulfanyl, dimethylaminophenyl 477.33 Extended π-system; triazole enhances metabolic stability Anticancer or enzyme inhibition (e.g., COX)

Substituent-Driven Functional Differences

  • Sulfonyl vs. Sulfonyl groups enhance aqueous solubility but may reduce membrane permeability .
  • Heterocyclic Moieties: The 3,4-dihydropyrazole ring in the target compound distinguishes it from thiazole () or triazole () derivatives.
  • Chlorophenyl Positioning : Unlike 3,4-dichlorophenyl analogs (), the target compound’s 4-chlorophenyl group may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .

Pharmacokinetic and Physicochemical Trends

  • Lipophilicity: The diethylamino-substituted analog (Y203-7762, logP 4.315) is more lipophilic than sulfonyl-containing compounds (e.g., , logP ~2–3 predicted), suggesting the target compound may occupy an intermediate range due to its sulfonylethyl group .
  • Hydrogen Bonding : Compounds with sulfonamide or amide groups (e.g., ) exhibit strong intermolecular hydrogen bonding, influencing crystallinity and stability. The target compound’s sulfonylethyl chain may promote similar packing behavior .

Therapeutic Potential

  • Antimicrobial Activity : Thiazole- and pyrimidine-containing analogs () show antibacterial properties, suggesting the target compound’s dihydropyrazole could confer similar activity .
  • Kinase Inhibition : Dihydropyrazole scaffolds are prevalent in kinase inhibitors (e.g., CDK or JAK inhibitors), positioning the target compound as a candidate for oncology research .

Biological Activity

N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H20ClN3O3S
  • Molecular Weight : 405.898 g/mol

The presence of a chlorophenyl group and a sulfonamide moiety contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3,4-dihydropyrazoles exhibit significant anticancer activities. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
9cMDA-MB-2318.45 ± 0.27EGFR inhibition
9oT-47D7.36 ± 0.30Induction of apoptosis
9bMDA-MB-23111.42 ± 0.67Cell cycle arrest
9eT-47D19.47 ± 0.92Inhibition of angiogenesis

These results indicate that modifications to the pyrazole ring can enhance anticancer activity, particularly through interactions with the epidermal growth factor receptor (EGFR) pathway.

The mechanism by which this compound exerts its effects may involve:

  • EGFR Inhibition : Compounds with similar structures have been shown to inhibit EGFR, leading to reduced cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, evidenced by increased markers such as caspase activation.
  • Cell Cycle Arrest : Certain derivatives cause G1 phase arrest, preventing cancer cells from progressing through the cell cycle.

Case Studies

A study published in Scientific Reports evaluated the anticancer potential of various pyrazole derivatives against breast cancer cell lines. The findings indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity, with IC50 values ranging from 7.36 μM to over 27 μM depending on the specific modifications made to the pyrazole ring .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Chlorophenyl Substituent : Enhances lipophilicity and potentially increases binding affinity to target proteins.
  • Sulfonamide Group : Contributes to the overall stability and solubility of the compound.
  • Pyrazole Ring Modifications : Altering the position or type of substituents on the pyrazole ring can significantly impact biological activity.

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